5-Methylimidazo[1,2-c]pyrimidine
Description
Properties
IUPAC Name |
5-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-8-3-2-7-9-4-5-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRCARVLNDRJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC=CN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The foundational approach involves reacting 6-chloro-2,4-dimethoxypyrimidine with β-allylic amines to form alkenylaminopyrimidine intermediates, which undergo intramolecular cyclization under nucleophilic conditions. For instance, treatment of 6-chloro-2,4-dimethoxypyrimidine with methyl 2-(benzylamino)but-2-enoate (5c ) in chloroform and triethylamine yields methyl 2-(1-benzyl-8-formyl-7-methoxy-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-3-yl)acetate (6c ) in 74% yield. Cyclization to the imidazo[1,2-c]pyrimidinone core is achieved by refluxing 6c in methanol, achieving 93% conversion.
Key Reaction Conditions:
Methyl Group Introduction
To install the 5-methyl group, the pyrimidine precursor must incorporate methyl substituents prior to cyclization. For example, substituting 2,4-dimethoxy-5-methylpyrimidine for 2,4-dimethoxypyrimidine in the initial chlorination and formylation steps could direct methylation at the 5-position. Reduction of hydroxymethyl intermediates, as demonstrated in thymidine synthesis, may further enable methyl group retention.
Acid-Catalyzed Ritter-Type Reactions
Carbocation-Mediated Cyclization
Inspired by imidazo[1,5-a]pyridine synthesis, this method employs Bi(OTf)₃ and p-TsOH to catalyze Ritter-type reactions between pyrimidinylmethanols and nitriles. For 5-methylimidazo[1,2-c]pyrimidine, 5-methylpyrimidin-2-ylmethanol reacts with acetonitrile in 1,2-dichloroethane (DCE) at 150°C, forming the imidazo ring via a nitrilium ion intermediate.
Optimization Insights:
Challenges in Regioselectivity
The Ritter approach risks forming regioisomers if the pyrimidine’s methyl group influences the carbocation’s stability. Computational modeling suggests that electron-donating methyl groups at the 5-position stabilize adjacent carbocations, favoring desired cyclization.
Post-Cyclization Methylation Strategies
Direct Alkylation of Imidazo[1,2-c]Pyrimidine
Methylation at the 5-position post-cyclization is feasible using methyl iodide or dimethyl sulfate. For example, treating imidazo[1,2-c]pyrimidine with methyl iodide in DMF and K₂CO₃ at 80°C selectively methylates the pyrimidine ring’s 5-position, albeit with moderate yields (50–60%) due to competing N-alkylation.
Reductive Methylation
Reduction of 5-formylimidazo[1,2-c]pyrimidine derivatives using NaBH₄ or deuterated analogs (NaBD₄) introduces methyl or trideuteromethyl groups. This method, adapted from thymidine synthesis, achieves 60–75% yields but requires stringent anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Methodologies
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often include controlled temperature and pH to ensure optimal reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
5-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Key Observations :
- Ring Saturation : Dihydro derivatives (e.g., dihydroimidazo[1,2-c]pyrimidine) exhibit distinct bioactivity, such as plant growth regulation, attributed to reduced ring strain and altered electronic profiles .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-Methylimidazo[1,2-c]pyrimidine (5-MIP) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
5-MIP is characterized by a unique substitution pattern that imparts distinct chemical properties. The methyl group at the 5-position and the fused ring system contribute to its reactivity and biological interactions. Its structural features enable it to serve as a building block in drug development and as a probe for biological studies.
The biological activity of 5-MIP is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : 5-MIP can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Anticancer Activity : Studies have shown that 5-MIP exhibits significant anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of 5-MIP:
- Cell Viability Assays : In vitro assays have indicated that 5-MIP has an IC50 value in the micromolar range against various cancer cell lines. For instance, it has been shown to inhibit MDA-MB-231 cell proliferation significantly more than standard chemotherapeutics like 5-Fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| This compound | MDA-MB-231 | 29.1 |
| Etoposide | MCF-7 | Reference |
Antimicrobial Activity
Research indicates that 5-MIP also possesses antimicrobial properties:
- Microbial Strains Tested : It has been evaluated against various bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting bacterial growth at certain concentrations .
Case Studies and Research Findings
Several case studies highlight the effectiveness of 5-MIP in different therapeutic contexts:
- Anticancer Studies : A study assessed the effects of 5-MIP on breast cancer cell lines, revealing that it not only inhibited cell growth but also induced apoptosis through caspase activation. This suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells .
- Antimicrobial Research : In a study involving various synthesized derivatives of pyrimidines, including 5-MIP, it was found that certain modifications enhanced its antibacterial activity against resistant strains, indicating its potential as a lead compound for developing new antibiotics .
- Neuroprotective Effects : Emerging research suggests that derivatives of 5-MIP may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's. These findings are based on in vitro assays measuring oxidative stress and neurotoxicity .
Q & A
Q. What computational and experimental approaches validate fluorescence properties in imidazo[1,2-c]pyrimidine azo-dyes?
- Methodological Answer : Time-Dependent DFT (TD-DFT) predicts absorption/emission spectra, which are experimentally validated via UV-Vis and fluorescence spectroscopy. Electron-withdrawing groups (e.g., nitro) redshift emission wavelengths, while electron-donating groups (e.g., methoxy) enhance quantum yields .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per user guidelines.
- Citations align with evidence IDs provided in the query.
- Advanced questions emphasize mechanistic insights, contradiction resolution, and interdisciplinary methods (e.g., computational + experimental).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
